Trilithium 5-amino-4-hydroxy-3-((4'-((1-hydroxy-4-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)naphthalene-2,7-disulphonate
Description
This compound is a highly sulfonated, lithium-coordinated azo dye with a complex polyaromatic structure. Key features include:
- Two azo (-N=N-) linkages connecting naphthalene and biphenyl moieties.
- Multiple sulfonate groups (-SO₃⁻), which enhance water solubility and stabilize the lithium counterions.
- Amino (-NH₂) and hydroxyl (-OH) groups, contributing to hydrogen bonding and pH-dependent properties.
- Methoxy (-OCH₃) substituents on the biphenyl unit, influencing electronic conjugation and steric effects.
Its structural complexity suggests applications in advanced materials, such as lithium-ion battery electrolytes, optical sensors, or specialized dyes.
Properties
CAS No. |
67923-89-1 |
|---|---|
Molecular Formula |
C34H24Li3N5O13S3 |
Molecular Weight |
827.7 g/mol |
IUPAC Name |
trilithium;5-amino-4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N5O13S3.3Li/c1-51-27-12-17(7-9-24(27)36-38-26-16-29(54(45,46)47)21-5-3-4-6-22(21)33(26)40)18-8-10-25(28(13-18)52-2)37-39-32-30(55(48,49)50)14-19-11-20(53(42,43)44)15-23(35)31(19)34(32)41;;;/h3-16,40-41H,35H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3 |
InChI Key |
JBHHMYUWMNUPAY-UHFFFAOYSA-K |
Canonical SMILES |
[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound belongs to a family of sulfonated azo dyes. Key analogues include:
5-(Acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxynaphthalene-2,7-disulphonic acid (CAS 93762-37-9)
- Similarities: Dual sulfonate groups and azo linkages. Naphthalene backbone with hydroxyl and amino derivatives.
- Differences: Substituents: The analogue has a hydrophobic dodecylphenyl chain and acetylamino group, whereas the target compound features methoxy groups and lithium coordination. Solubility: The dodecyl chain reduces water solubility compared to the lithium-sulfonated target compound. Applications: The analogue’s amphiphilic structure suits surfactant or lipid-membrane studies, while the target’s ionic nature favors electrochemical uses.
Phenylbenzimidazolesulfonic Acid (PBSA, Ensulizole)
- Similarities :
- Sulfonate groups and aromatic systems.
- UV-absorbing properties due to conjugation.
- Differences :
- PBSA lacks azo groups and lithium ions, limiting redox activity.
- PBSA is primarily a UV filter, whereas the target compound’s azo linkages enable colorimetric sensing.
Physicochemical Properties
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